N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication and inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and interfere with its replication, leading to the inhibition of cell proliferation. Additionally, it can interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a furan ring.
N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridin-2-amine: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a thiadiazole and a furan ring in its structure.
Properties
Molecular Formula |
C8H7N3O2S2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2S2/c1-14-8-11-10-7(15-8)9-6(12)5-3-2-4-13-5/h2-4H,1H3,(H,9,10,12) |
InChI Key |
OEGYSMUYNKDGCN-UHFFFAOYSA-N |
SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
solubility |
29.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.